3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile
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Overview
Description
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the reaction of 4-acetyl-3,5-dimethyl-1H-pyrrole with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biochemistry: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and design, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, thereby modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone: This compound is structurally similar but lacks the nitrile group, which affects its reactivity and applications.
3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid:
Uniqueness
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the acetyl and nitrile groups provides versatility in synthetic chemistry and research applications.
Properties
IUPAC Name |
3-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-10(8(3)14)7(2)13-11(6)9(15)4-5-12/h13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPFGQJSMHXOMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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